molecular formula C13H8BrClO3 B12041533 2-(4-Bromophenoxy)-5-chlorobenzoic acid

2-(4-Bromophenoxy)-5-chlorobenzoic acid

Cat. No.: B12041533
M. Wt: 327.56 g/mol
InChI Key: LBMPVUUQBQVVTO-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by a bromophenoxy substituent at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₈BrClO₃, with a molecular weight of 340.56 g/mol. The compound’s structure combines electron-withdrawing groups (bromine and chlorine) with a phenoxy ether linkage, influencing its physicochemical properties, such as acidity (pKa ~2.5–3.5) and solubility in polar organic solvents (e.g., DMSO or ethanol).

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in coupling reactions or as a precursor for metal-organic frameworks (MOFs).

Properties

Molecular Formula

C13H8BrClO3

Molecular Weight

327.56 g/mol

IUPAC Name

2-(4-bromophenoxy)-5-chlorobenzoic acid

InChI

InChI=1S/C13H8BrClO3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

LBMPVUUQBQVVTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-chlorobenzoic acid typically involves the reaction of 4-bromophenol with 5-chlorobenzoic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from 50 to 100°C.

Industrial Production Methods

Industrial production of 2-(4-Bromophenoxy)-5-chlorobenzoic acid may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Scientific Research Applications

2-(4-Bromophenoxy)-5-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

5-Bromo-2-chlorobenzoic Acid
  • Formula : C₇H₄BrClO₂
  • Key Differences: Lacks the phenoxy group, with bromine and chlorine directly attached to the benzoic acid ring at positions 5 and 2, respectively.
  • Impact :
    • Higher acidity (pKa ~1.9) due to reduced steric hindrance and direct electron-withdrawing effects.
    • Lower molecular weight (259.46 g/mol) enhances solubility in aqueous buffers but reduces lipid membrane permeability.
  • Applications : Used in antiviral drug synthesis (e.g., protease inhibitors).
2-(4-Chlorophenoxy)-5-chlorobenzoic Acid
  • Formula : C₁₃H₈Cl₂O₃
  • Key Differences: Replaces the 4-bromophenoxy group with 4-chlorophenoxy.
  • Impact :
    • Reduced steric bulk compared to bromine, lowering melting point (MP: 145–147°C vs. 160–162°C for bromo analog).
    • Weaker electron-withdrawing effect decreases reactivity in Suzuki-Miyaura couplings.

Functional Group Modifications

2-[(4-Bromobenzyl)carbamoyl]-5-chlorophenoxy Acetic Acid
  • Formula: C₁₆H₁₃BrClNO₄
  • Key Differences : Incorporates a carbamoyl-linked benzyl group and an acetic acid side chain.
  • Impact: Enhanced hydrogen-bonding capacity improves crystallinity (MP: 210–212°C).
2-(Benzyloxy)-5-chlorobenzoic Acid
  • Formula : C₁₄H₁₁ClO₃
  • Key Differences: Substitutes bromophenoxy with benzyloxy.
  • Impact: Increased lipophilicity (logP ~3.2 vs. 2.8 for bromophenoxy analog) favors blood-brain barrier penetration. Lower thermal stability (decomposition at 180°C).

Hybrid Derivatives

2-[(3-Bromobenzene)amido]-5-chlorobenzoic Acid
  • Formula: C₁₄H₉BrClNO₃
  • Key Differences : Amide linkage instead of ether.
  • Impact :
    • Reduced metabolic stability due to amide hydrolysis susceptibility.
    • Stronger intermolecular interactions (e.g., π-stacking) in crystal lattices.
2-(Carboxymethoxy)-5-chlorobenzoic Acid
  • Formula : C₉H₇ClO₅
  • Key Differences : Carboxymethoxy group introduces a second carboxylic acid.
  • Impact :
    • Dual acidity (pKa₁ ~2.1, pKa₂ ~4.3) enables pH-dependent solubility.
    • Chelation capacity for metal ions (e.g., Cu²⁺) in catalysis.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Applications
2-(4-Bromophenoxy)-5-chlorobenzoic acid C₁₃H₈BrClO₃ 340.56 4-Br-phenoxy, 5-Cl ~2.8 Pharmaceutical intermediates
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 259.46 5-Br, 2-Cl ~1.9 Antiviral agents
2-(4-Chlorophenoxy)-5-chlorobenzoic acid C₁₃H₈Cl₂O₃ 295.11 4-Cl-phenoxy, 5-Cl ~3.1 Agrochemistry
2-[(4-Bromobenzyl)carbamoyl]-5-chlorophenoxy acetic acid C₁₆H₁₃BrClNO₄ 414.64 Carbamoyl-benzyl, acetic acid ~3.5 Kinase inhibitors
2-(Benzyloxy)-5-chlorobenzoic acid C₁₄H₁₁ClO₃ 262.69 Benzyloxy, 5-Cl ~2.6 CNS-targeting drugs

Research Findings and Trends

  • Electron-Withdrawing Effects: Bromophenoxy derivatives exhibit superior reactivity in cross-coupling reactions compared to chlorophenoxy analogs due to bromine’s stronger electron-withdrawing nature.
  • Solubility-Lipophilicity Balance: Carboxylic acid derivatives with ether linkages (e.g., 2-(4-bromophenoxy)-5-chlorobenzoic acid) achieve optimal solubility for industrial-scale synthesis while retaining membrane permeability.

Q & A

Q. What crystallographic challenges arise during structure determination?

  • Methodological Answer : Twinning and disorder in crystals require SHELXL’s TWIN/BASF commands. High-resolution data (<1.0 Å) and HKLF 5 format files improve refinement, with R1 values <5% .

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